1-(But-3-en-1-yl)-4-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-but-3-enyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-4-5-11-8-6-10(2)7-9-11/h3,6-9H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZORYBJGZFMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531254 | |
| Record name | 1-(But-3-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20574-99-6 | |
| Record name | 1-(3-Buten-1-yl)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20574-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(But-3-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reactivity and Mechanistic Pathways of 1 but 3 En 1 Yl 4 Methylbenzene
Reactions at the Aromatic Ring System
The aromatic ring of 1-(but-3-en-1-yl)-4-methylbenzene is susceptible to electrophilic attack, a common characteristic of benzene (B151609) and its derivatives. wikipedia.org
Electrophilic Aromatic Substitution (EAS) Mechanisms and Selectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for compounds containing a benzene ring. wikipedia.org The general mechanism involves the attack of an electrophile by the aromatic π-electron system, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orglibretexts.org Aromaticity is subsequently restored by the loss of a proton from the carbon atom that formed the new bond with the electrophile. wikipedia.orglibretexts.org
Common EAS reactions include:
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. wikipedia.orglibretexts.org
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst. wikipedia.org
Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a strong Lewis acid catalyst like aluminum trichloride. wikipedia.org
The selectivity of these reactions on a substituted benzene ring, such as in this compound, is governed by the electronic properties of the existing substituents. masterorganicchemistry.com
Investigation of Substituent Directing Effects on the Toluene (B28343) Moiety
The two substituents on the benzene ring of this compound, the methyl group and the but-3-en-1-yl group, influence the regioselectivity of further electrophilic aromatic substitution.
Methyl Group (-CH3): The methyl group is an activating, ortho-, para-directing substituent. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org This electron donation preferentially stabilizes the arenium ion intermediates formed during attack at the ortho and para positions.
But-3-en-1-yl Group: Alkyl groups in general, including the butenyl side chain, are considered activating and ortho-, para-directing. libretexts.org The butenyl group, similar to a simple alkyl group, donates electron density to the ring via an inductive effect. The double bond in the side chain can also influence the reactivity through potential conjugation, although the primary directing effect is typically attributed to its alkyl nature.
Given that both the methyl and the but-3-en-1-yl groups are ortho-, para-directing, the positions for electrophilic attack will be those ortho and para to each substituent. The steric hindrance caused by the butenyl group might influence the ratio of ortho to para products. For instance, in the nitration of t-butylbenzene, the bulky t-butyl group sterically hinders the ortho positions, leading to a higher proportion of the para product. stackexchange.com A similar effect might be observed with the butenyl group.
Table 1: Expected Directing Effects of Substituents on this compound in EAS
| Substituent | Electronic Effect | Directing Influence |
| Methyl (-CH3) | Electron-donating (activating) | Ortho, Para |
| But-3-en-1-yl | Electron-donating (activating) | Ortho, Para |
Transformations Involving the Butenyl Side Chain
The butenyl side chain provides a second reactive site in the molecule, distinct from the aromatic ring. This allows for a range of transformations targeting the carbon-carbon double bond and the benzylic position.
Olefin Isomerization and Transposition Catalyzed by Transition Metals
The double bond in the butenyl side chain of this compound can undergo isomerization in the presence of transition metal catalysts. sdsu.edursc.org This process involves the migration of the double bond along the carbon chain. libretexts.org Such reactions are valuable for synthesizing different isomers of the parent compound, which may have different properties and applications. sdsu.edu
Transition metal complexes, often involving metals like ruthenium, rhodium, or iridium, can catalyze this isomerization through various mechanisms, including those involving η¹-alkyl or η³-allyl intermediates. libretexts.orgacs.org The choice of catalyst and reaction conditions can influence the selectivity of the isomerization, potentially favoring the formation of a specific isomer, such as the thermodynamically more stable internal alkene. sdsu.eduacs.org For instance, certain ruthenium catalysts are known for their high selectivity in forming (E)-internal alkenes from terminal alkenes. sdsu.edu The isomerization can lead to the formation of 1-(but-2-en-1-yl)-4-methylbenzene (B14716567) or 1-(but-1-en-1-yl)-4-methylbenzene. Further isomerization could potentially lead to a conjugated system, such as 1-(buta-1,3-dien-1-yl)-4-methylbenzene. nih.gov
Photochemical Cycloaddition Reactions (e.g., [2+2], [2+3], [2+4] Modes with Alkenes and Benzene Derivatives)
The alkene functionality in the butenyl side chain can participate in photochemical cycloaddition reactions. These reactions are initiated by the absorption of light and can lead to the formation of various cyclic structures. The interaction of the excited state of the butenylbenzene with another unsaturated molecule, such as an alkene or even the benzene ring itself (intramolecularly or intermolecularly), can result in different modes of cycloaddition.
Research on the photochemical reactions of benzene with dienes has shown that various cycloaddition products can be formed, including 1,2-para, 1,2-meta, 1,4-para, and 1,4-meta cycloadducts. rsc.org The specific products formed depend on the nature of the diene and the reaction conditions. rsc.org While specific studies on this compound are not detailed in the provided results, the principles of photochemical cycloadditions of similar systems suggest that it could undergo such reactions.
Radical Reactions at the Benzylic Position (e.g., Oxidation, Bromination)
The carbon atom directly attached to the benzene ring is known as the benzylic position. jove.com This position is particularly reactive towards radical reactions due to the resonance stabilization of the resulting benzylic radical. libretexts.orglibretexts.orgchemistrysteps.com
Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the benzylic carbon of alkylbenzenes. jove.com As long as there is at least one hydrogen atom at the benzylic position, the alkyl chain is typically cleaved to form a carboxylic acid. jove.comlibretexts.org Therefore, the oxidation of this compound would be expected to yield 4-methylbenzoic acid. libretexts.org The double bond in the butenyl chain would also likely be cleaved under these strong oxidizing conditions.
Benzylic Bromination: Benzylic bromination can be achieved selectively using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. youtube.comchemistrysteps.comchadsprep.com This reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.orgyoutube.com This radical then reacts with a molecule of bromine (present in low concentration) to form the benzylic bromide. youtube.comchemistrysteps.com For this compound, this reaction would be expected to yield 1-(1-bromobut-3-en-1-yl)-4-methylbenzene. The use of NBS is advantageous as it maintains a low concentration of bromine, which helps to prevent competing reactions such as electrophilic addition to the double bond. chadsprep.com
Table 2: Summary of Key Radical Reactions at the Benzylic Position
| Reaction | Reagent(s) | Expected Major Product |
| Oxidation | KMnO4, H+ | 4-Methylbenzoic acid |
| Bromination | NBS, light/peroxide | 1-(1-Bromobut-3-en-1-yl)-4-methylbenzene |
Diels-Alder Reactions and Other Conjugated Diene Involvements
The structural motif of this compound, featuring a terminal double bond on a side chain attached to an aromatic ring, does not inherently make it a diene for a classical Diels-Alder reaction. The Diels-Alder reaction requires a conjugated diene, a system of two double bonds separated by a single bond, to react with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com For a Diels-Alder reaction to proceed, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com
However, the butenyl substituent can participate in reactions typical of conjugated dienes if it first undergoes isomerization or other transformations to create a conjugated system. For instance, under certain catalytic or thermal conditions, the double bond could migrate to form a conjugated system with the aromatic ring or within the side chain itself, although the latter is less probable.
Reactions involving conjugated dienes, such as 1,3-butadiene, are well-documented and often yield a mixture of 1,2- and 1,4-addition products. lumenlearning.comlibretexts.orglibretexts.org The ratio of these products can be influenced by factors like temperature and reaction time, illustrating the principles of kinetic versus thermodynamic control. lumenlearning.comlibretexts.org At lower temperatures, the faster-forming 1,2-adduct (kinetic product) often predominates, while at higher temperatures, the more stable 1,4-adduct (thermodynamic product) is favored as the reaction reaches equilibrium. libretexts.org
While this compound itself is not a primary candidate for Diels-Alder reactions as a diene, its derivatives or isomers could be. For example, if the double bond were to shift to the 2-position, forming 1-(but-2-en-1-yl)-4-methylbenzene, it would still not be a conjugated diene. A more significant rearrangement would be required to generate a butadiene-like structure.
Thermal and Catalytic Cracking Behavior of Alkylaromatics
The thermal and catalytic cracking of alkylaromatic hydrocarbons like this compound are crucial processes in the petrochemical industry for producing smaller, more valuable molecules. chemguide.co.uk
Side-Chain Cracking and Dealkylation Pathways
During thermal cracking, which involves high temperatures (450°C to 750°C) and pressures, large hydrocarbon molecules are broken down into smaller ones. chemguide.co.uk For an alkylaromatic compound, the primary cracking pathways involve the cleavage of the alkyl side-chain. This can occur at various points along the chain, leading to a mixture of products.
A key process is dealkylation , where the entire alkyl group is cleaved from the aromatic ring, yielding toluene and a butenyl radical in the case of this compound. Another significant pathway is side-chain scission , where C-C bonds within the butenyl group break. A common mechanism is β-scission, where the bond beta to a radical center is cleaved. For example, homolytic cleavage of the C-C bond in the side chain can lead to the formation of smaller radicals and olefins. ulisboa.pt
The pyrolysis of similar compounds, like n-propylbenzene, has shown that decomposition primarily initiates with the cleavage of the C-C bond beta to the aromatic ring, forming a benzyl (B1604629) radical and an ethyl radical. mdpi.com A similar pathway for this compound would involve the formation of a p-methylbenzyl radical and an allyl radical. These radicals then participate in a complex network of subsequent reactions, including hydrogen abstraction and further fragmentation.
Role of Acidic Catalysts in Aromatic Hydrocarbon Conversion
Catalytic cracking employs catalysts, typically acidic zeolites, to facilitate the cracking process at lower temperatures (around 500°C) and pressures compared to thermal cracking. chemguide.co.ukyoutube.com These catalysts play a pivotal role in the conversion of aromatic hydrocarbons. nih.gov
Acidic zeolites possess Brønsted acid sites within their porous structures. nih.gov The mechanism of catalytic cracking involves the formation of carbocation intermediates. The process for an alkylaromatic like this compound would likely begin with the protonation of the aromatic ring or the double bond of the butenyl side chain by a Brønsted acid site on the catalyst.
Protonation of the double bond would generate a secondary carbocation, which can then undergo various reactions:
Cracking: Cleavage of C-C bonds, particularly via β-scission, to produce smaller alkenes and a new carbocation.
Isomerization: Rearrangement of the carbocation to a more stable form.
Dealkylation: Cleavage of the entire side chain from the ring.
The shape-selective nature of zeolite catalysts can influence the product distribution, favoring the formation of molecules that can diffuse out of the catalyst pores. nih.gov Catalytic cracking often yields a higher proportion of branched alkanes and aromatic compounds like benzene and toluene, which are valuable components of gasoline. chemguide.co.ukyoutube.com The use of hierarchical zeolites, which contain both micropores and mesopores, has been shown to enhance the cracking of bulky molecules by improving accessibility to the active sites.
| Cracking Method | Typical Temperature | Catalyst | Primary Intermediates | Typical Products |
| Thermal Cracking | 450°C - 750°C | None | Free Radicals | High proportion of alkenes |
| Catalytic Cracking | ~500°C | Acidic Zeolites | Carbocations | Branched alkanes, aromatic compounds |
| Steam Cracking | 800°C - 900°C | None (Steam used) | Free Radicals | High proportion of light alkenes (ethene, propene) |
Advanced Mechanistic Studies and Kinetic Analysis
Detailed Reaction Mechanisms of Butenyl-Substituted Arenes Pyrolysis
The pyrolysis of butenyl-substituted arenes is a complex process governed by free-radical chain reactions. Kinetic modeling and experimental studies on similar molecules, such as butene isomers, provide insight into the potential pathways. epa.gov
The pyrolysis of this compound would initiate with bond homolysis. The weakest bonds are typically the C-C bonds, and their cleavage will form initial radical species. The primary initiation steps would likely be:
C-C bond cleavage beta to the ring: Forming a p-methylbenzyl radical and an allyl radical.
C-C bond cleavage gamma to the ring: Forming a p-methylphenethyl radical and a vinyl radical.
These initial radicals then propagate the chain reaction through hydrogen abstraction, addition to double bonds, and β-scission reactions. For example, the allyl and vinyl radicals are key precursors to the formation of 1,3-butadiene, a significant product in butene pyrolysis. epa.gov The p-methylbenzyl radical is relatively stable and can undergo further reactions, including recombination or hydrogen abstraction to form p-xylene.
Kinetic simulations of the pyrolysis of related alkylaromatics, like n-propylbenzene, have demonstrated that the primary decomposition pathway involves the formation of a benzyl radical, which then undergoes further reactions to form smaller hydrocarbons. mdpi.com A detailed kinetic model for this compound would involve a large network of elementary reactions, with rate constants determined by computational chemistry and validated against experimental data.
Exploration of Transition States and Intermediates in Reactions
Understanding the transition states and intermediates is fundamental to elucidating reaction mechanisms. For the reactions of this compound, computational methods like Density Functional Theory (DFT) and multiconfigurational methods (CASSCF, CASPT2) are employed to map out potential energy surfaces. windows.net
In Diels-Alder reactions , the transition state is typically concerted and cyclic, involving the simultaneous formation of two new sigma bonds. libretexts.org The aromaticity of this transition state, governed by the number of participating pi electrons, determines the feasibility of the reaction. youtube.com For a hypothetical Diels-Alder reaction involving a derivative of this compound, the geometry and energy of this cyclic transition state would be critical. Studies on the reaction of benzene with allene (B1206475) have shown that a concerted pathway is favored over a stepwise mechanism involving a diradical intermediate. windows.netnih.gov
In catalytic cracking , the key intermediates are carbocations. The stability of these carbocations (tertiary > secondary > primary) dictates the major reaction pathways. For this compound, protonation of the double bond leads to a secondary carbocation. This intermediate can then rearrange via hydride or alkyl shifts to form more stable carbocations before cracking. The transition states for these steps involve the partial formation and breaking of bonds, and their energies determine the reaction rates.
In pyrolysis , the intermediates are free radicals. The transition states for radical reactions like hydrogen abstraction and β-scission involve an odd number of electrons. The stability of the radical intermediates, such as the resonance-stabilized p-methylbenzyl and allyl radicals, plays a crucial role in directing the pyrolysis pathways.
| Reaction Type | Key Intermediates | Nature of Transition State |
| Diels-Alder | None (concerted) | Cyclic, pericyclic |
| Catalytic Cracking | Carbocations | Ionic, involves charge separation |
| Thermal Pyrolysis | Free Radicals | Open-shell, radical character |
Advanced Analytical Techniques for Comprehensive Characterization of 1 but 3 En 1 Yl 4 Methylbenzene
Chromatographic Separation and Identification Methods
Chromatographic techniques are fundamental in the analytical workflow for 1-(But-3-en-1-yl)-4-methylbenzene, enabling its separation from other compounds and its subsequent identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Aromatic Hydrocarbon Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase within a long, thin capillary column. As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparing the fragmentation pattern to spectral libraries.
For this compound, a typical GC-MS analysis would involve injection into a GC equipped with a non-polar or medium-polarity column, which separates aromatic hydrocarbons based on their boiling points and relative polarities. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the butenyl side chain and the tolyl group.
Table 1: GC-MS Parameters for Aromatic Hydrocarbon Analysis
| Parameter | Typical Value |
| Column Type | DB-5ms, HP-5ms (non-polar) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 50°C, ramp to 280°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Organic Mixtures
While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing less volatile or thermally labile compounds that may be present in a sample matrix alongside this compound. In LC-MS, the separation occurs in a liquid phase, with the sample being pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.
The application of LC-MS for this compound would typically involve reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. This allows for the separation of the target compound from more polar impurities or degradation products. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques used in this context.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantifying any degradation products. By using a UV detector, which measures the absorbance of the compound at a specific wavelength, HPLC can provide highly accurate quantitative data. The area under the chromatographic peak is directly proportional to the concentration of the compound.
For purity assessment, a high-resolution HPLC method would be developed to separate the main compound from any closely related impurities. By analyzing the sample over time under specific stress conditions (e.g., exposure to light, heat, or oxidizing agents), HPLC can also be used to track the formation of degradation products, providing insights into the compound's stability.
Table 2: HPLC Parameters for Purity Assessment
| Parameter | Typical Value |
| Column Type | C18 (reversed-phase) |
| Mobile Phase | Acetonitrile (B52724)/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Approaches for Structural and Compositional Analysis
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Functional Group Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the tolyl group, the protons of the methyl group, and the protons of the butenyl side chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a wealth of information about the connectivity of the atoms. For instance, the vinyl protons at the end of the butenyl chain would appear in a characteristic region of the spectrum with specific coupling patterns.
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, vinylic).
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond and Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds.
The FTIR spectrum of this compound would exhibit characteristic absorption bands:
C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.
C-H stretching (aliphatic): Found just below 3000 cm⁻¹.
C=C stretching (aromatic ring): Appears in the 1600-1450 cm⁻¹ region.
C=C stretching (alkene): A sharp band around 1640 cm⁻¹.
C-H bending (out-of-plane) for the substituted benzene (B151609) ring: These bands in the 900-690 cm⁻¹ region can help confirm the substitution pattern.
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | > 3000 |
| Alkene =C-H | Stretch | ~3080 |
| Aliphatic C-H | Stretch | < 3000 |
| Alkene C=C | Stretch | ~1640 |
| Aromatic C=C | Stretch | 1600-1450 |
Emerging and Sustainable Analytical Methodologies
The comprehensive characterization of this compound is increasingly benefiting from the development of advanced analytical techniques that prioritize real-time data acquisition and environmental sustainability. These emerging methodologies offer significant advantages over traditional approaches by providing faster response times, reducing solvent consumption, and enabling on-site monitoring.
Online Sensor Technologies for Real-Time Monitoring
The continuous monitoring of volatile organic compounds (VOCs) like this compound in various environments is crucial for process control, environmental protection, and safety. Online sensor technologies are at the forefront of this evolution, offering rapid detection without the need for time-consuming sample collection and laboratory analysis. wewontech.com
Several types of gas sensors are suitable for the real-time monitoring of volatile aromatic hydrocarbons. nih.gov These include metal oxide (MOx) sensors, photoionization detectors (PIDs), and non-dispersive infrared (NDIR) sensors. nih.govresearchgate.net
Metal Oxide (MOx) Sensors: These sensors operate based on a change in electrical resistance upon the adsorption of gas molecules onto the surface of a heated metal oxide semiconductor. aivc.org MOx sensors are known for their high sensitivity to a wide range of VOCs, including aromatic compounds, and their relatively low cost. acs.orgnih.gov However, they can exhibit cross-sensitivity to different VOCs. nih.gov To enhance selectivity, MOx sensors can be used in arrays, where the combined response pattern of multiple sensors is analyzed using machine learning algorithms to identify and quantify specific compounds. mdpi.commdpi.com
Photoionization Detectors (PIDs): PIDs utilize a high-energy ultraviolet (UV) lamp to ionize VOC molecules. The resulting ions generate a current that is proportional to the concentration of the VOC. researchgate.net PIDs are highly sensitive to aromatic hydrocarbons and other compounds with low ionization potentials. They offer a rapid response and are widely used in portable instruments for on-site measurements.
Non-Dispersive Infrared (NDIR) Sensors: NDIR sensors work by detecting the absorption of infrared radiation at specific wavelengths corresponding to the molecular vibrations of the target gas. nih.gov While often used for gases like carbon dioxide, they can be adapted to detect specific hydrocarbons.
The selection of a sensor technology depends on the specific application, required sensitivity, and the potential for interfering compounds. For the real-time monitoring of this compound, a multi-sensor approach, potentially combining the high sensitivity of a PID with the broad detection capabilities of a MOx sensor array, could provide a robust and reliable monitoring solution.
Table 1: Illustrative Performance Characteristics of Online Sensor Technologies for Aromatic VOC Monitoring
(Data presented is representative of performance for compounds structurally similar to this compound, such as Toluene)
| Sensor Technology | Typical Detection Limit (ppb) | Response Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Metal Oxide (MOx) Sensor | 10 - 1,000 | Seconds to minutes | High sensitivity, low cost, long lifespan | Cross-sensitivity to other VOCs, influence of humidity |
| Photoionization Detector (PID) | 1 - 100 | < 3 seconds | High sensitivity to aromatics, rapid response | Non-specific, lamp requires maintenance |
| Non-Dispersive Infrared (NDIR) | 1,000 - 10,000 | Seconds to minutes | Good selectivity for specific bonds, stable | Lower sensitivity for complex hydrocarbons |
Green Chromatography and Spectroscopic Applications
In line with the principles of green analytical chemistry, efforts are being made to develop chromatographic and spectroscopic methods that are more environmentally friendly. This involves reducing the use of hazardous solvents, minimizing waste generation, and lowering energy consumption.
Green Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile compounds like this compound. nih.gov Green innovations in GC focus on several areas:
Carrier Gas: Replacing helium, a non-renewable resource, with hydrogen as the carrier gas is a significant green alternative. thermofisher.com Hydrogen is readily available and can offer faster analysis times and improved chromatographic efficiency.
Fast GC-MS: The use of shorter, narrow-bore capillary columns can significantly reduce analysis times, thereby lowering energy consumption per sample. gcms.cz Techniques like programmed temperature vaporization (PTV) injection can also enhance the efficiency of the analysis. sepsolve.com
Miniaturized Sample Preparation: Green sample preparation techniques aim to reduce or eliminate the use of organic solvents. Dispersive liquid-liquid microextraction (DLLME) is one such method where very small amounts of an extraction solvent are dispersed into an aqueous sample, providing high enrichment factors with minimal solvent use. researchgate.net
Green High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile compounds, HPLC can also be employed, particularly for samples in an aqueous matrix. Green HPLC methods focus on using more benign mobile phases, such as replacing acetonitrile with ethanol (B145695), and developing methods that operate at lower flow rates and temperatures to conserve energy. ntu.edu.sg
The application of these green analytical techniques for the analysis of this compound can lead to more sustainable laboratory practices without compromising analytical performance.
Table 2: Comparison of Conventional and Green GC-MS Methods for Aromatic Compound Analysis
(This table provides an illustrative comparison based on methods for BTEX analysis)
| Parameter | Conventional GC-MS Method | Green GC-MS Method |
|---|---|---|
| Carrier Gas | Helium | Hydrogen thermofisher.com |
| Typical Column Length | 30 m | 15-20 m gcms.cz |
| Sample Preparation | Liquid-liquid extraction with large solvent volumes | Dispersive Liquid-Liquid Microextraction (DLLME) researchgate.net |
| Analysis Time | 20-30 minutes | < 15 minutes sepsolve.com |
| Environmental Impact | Higher solvent waste, use of non-renewable helium | Reduced solvent waste, use of renewable hydrogen |
Polymerization Science of 1 but 3 En 1 Yl 4 Methylbenzene and Its Styrenic Derivatives
Homopolymerization and Copolymerization Studies
The dual functionality of 1-(but-3-en-1-yl)-4-methylbenzene—an aromatic ring capable of styrenic-type polymerization and a terminal alkene—presents both opportunities and challenges for polymerization. The choice of method dictates which functional group reacts and determines the resulting polymer's architecture.
Anionic polymerization of styrenic monomers in hydrocarbon solvents is a classic method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions (MWD). When applied to a monomer like this compound, the initiation would typically occur via nucleophilic attack on the aromatic system's vinyl group analogue.
However, the presence of the pendant but-3-en-1-yl group introduces potential complexities. In anionic polymerization, the highly reactive carbanionic propagating center could potentially react with the terminal double bond of another monomer or a pendant group on the polymer chain. This can lead to branching or cross-linking, broadening the molecular weight distribution.
Studies on structurally similar monomers, such as 4-trimethylsilyl-1-buten-3-yne, have shown that the solvent plays a critical role in directing the polymerization pathway. researchgate.net For instance, polymerization in nonpolar hydrocarbon solvents like heptane (B126788) using an initiator such as sec-butyllithium (B1581126) can favor the polymerization of one type of double bond over another, yielding polymers with controlled microstructures. researchgate.net In the case of this compound, using a non-polar solvent would likely favor the polymerization through the styrenic-like system, preserving the pendant butenyl groups for post-polymerization modification. The living nature of the polymerization would allow for the synthesis of block copolymers by sequential addition of other monomers like styrene (B11656) or isoprene. researchgate.net
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful tools for synthesizing polymers with predetermined molecular weights, complex architectures, and low dispersity. nih.govresearchgate.net These methods are generally more tolerant of functional groups than ionic polymerizations.
Atom Transfer Radical Polymerization (ATRP) would involve the polymerization of the styrenic component of this compound using a transition metal complex, typically copper-based, to reversibly activate and deactivate the propagating radical chain. chemrestech.comcmu.edu This process would yield a linear polymer with pendant butenyl groups along the backbone. Research on the ATRP of monomers containing butenyl groups, such as but-3-en-1-yl methacrylate (B99206), demonstrates that well-controlled polymerization is achievable, resulting in polymers with low polydispersity (PDI < 1.5). chemrestech.com The reaction kinetics typically show a linear increase in molecular weight with monomer conversion, characteristic of a controlled process. chemrestech.com
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizes a chain transfer agent (RAFT agent) to mediate the polymerization. sigmaaldrich.com This method offers excellent control over the polymerization of styrenic monomers and is known for its tolerance to a wide variety of functional groups. Applying RAFT to this compound would be expected to proceed smoothly through the styrenic moiety, leaving the butenyl group intact. The choice of RAFT agent is crucial for controlling the polymerization of styrenic monomers to achieve high conversions and narrow molecular weight distributions. sigmaaldrich.com
Table 1: Representative Data for Controlled Radical Polymerization of a Butenyl-Containing Monomer using ATRP Data based on the polymerization of but-3-en-1-yl methacrylate, analogous to the potential behavior of this compound.
| Reaction Time (min) | Monomer Conversion (%) | Number-Average Molecular Weight (Mₙ, g/mol ) | Polydispersity Index (PDI) |
| 30 | 15 | 1,200 | 1.45 |
| 60 | 35 | 2,500 | 1.30 |
| 120 | 60 | 4,100 | 1.20 |
| 240 | 85 | 5,130 | 1.10-1.30 |
This interactive table is based on findings from similar ATRP reactions. chemrestech.com
While this compound itself is not suitable for Ring-Opening Metathesis Polymerization (ROMP), its cyclized analogue, a cyclobutenyl derivative of 4-methylbenzene, would be an excellent monomer for this technique. ROMP is a powerful method for polymerizing strained cyclic olefins using catalysts like Grubbs' or Schrock's catalysts. beilstein-journals.orgnih.gov
Research has shown that ROMP can be highly selective. For example, when a monomer contains both a cyclobutene (B1205218) ring and a less strained ring like norbornene, specific reaction conditions can be chosen to selectively polymerize the more strained cyclobutene. nih.govnih.gov Using a first-generation Grubbs catalyst in a solvent like tetrahydrofuran (B95107) (THF) at 0°C allows for the exclusive ROMP of the cyclobutene moiety, leaving the norbornene groups intact as pendants on the resulting polymer backbone. beilstein-journals.orgnih.gov This selective polymerization is a key strategy for creating complex polymer architectures. The resulting polymer contains a backbone of repeating unsaturated units, with the stereochemistry (cis/trans ratio) of the double bonds being influenced by the catalyst and reaction conditions. nih.gov
Table 2: Conditions for Selective ROMP of Cyclobutene Derivatives
| Catalyst | Solvent | Temperature | Outcome |
| Grubbs' First Generation | Tetrahydrofuran (THF) | 0 °C | Selective ROMP of cyclobutene ring; other olefins like norbornene remain intact. nih.govnih.gov |
| Grubbs' First Generation | Dichloromethane (DCM) | Ambient | ROMP of both cyclobutene and norbornene moieties. nih.gov |
This interactive table highlights the selectivity achievable in ROMP based on reaction conditions. nih.govnih.gov
Synthesis of Complex Macromolecular Architectures
The unique structure of polymers derived from this compound, featuring a stable backbone with reactive pendant groups, makes them ideal precursors for creating a variety of complex macromolecular architectures.
Graft Copolymers: A homopolymer of this compound, synthesized via techniques like ATRP or RAFT, possesses a backbone decorated with pendant butenyl groups. These groups serve as excellent handles for subsequent "grafting" reactions. researchgate.net
"Grafting from" : The pendant double bonds can be functionalized to introduce initiator sites. For example, hydroboration followed by oxidation can create hydroxyl groups, which can then be esterified to attach an ATRP initiator. scispace.com This macroinitiator can then be used to grow polymer chains (the "grafts") from the backbone.
"Grafting onto" : Pre-synthesized polymer chains with reactive end-groups can be attached to the pendant butenyl groups. For instance, living anionic polymer chains can react with the double bonds, although this method can be less efficient. researchgate.net A more common approach is to use click chemistry or hydrosilylation to attach the pre-made grafts.
Block Copolymers: The synthesis of block copolymers is readily achievable through living polymerization methods.
Anionic Polymerization : Sequential addition of monomers allows for the creation of well-defined block copolymers. For example, after polymerizing this compound, a second monomer like styrene or methyl methacrylate could be added to grow a second block from the living chain ends. umich.edu
Controlled Radical Polymerization : Polymers made by RAFT or ATRP retain a reactive chain end, enabling chain extension with a different monomer to form a block copolymer. cmu.edu For example, a polystyrene-b-poly(this compound) block copolymer could be synthesized.
These strategies allow for the design of copolymers with tailored properties, combining the characteristics of the backbone and the grafted or blocked chains. mdpi.com
Hybrid organic-inorganic materials combine the properties of organic polymers (flexibility, processability) with those of inorganic materials (thermal stability, conductivity, rigidity). Polymers of this compound are excellent candidates for creating such hybrids due to their pendant reactive sites.
The pendant butenyl groups can be used to covalently link the organic polymer to an inorganic network. A common method is the sol-gel process . The polymer can be mixed with inorganic precursors, such as tetraethoxysilane (TEOS). The pendant double bonds can first be functionalized, for example via hydrosilylation with a trialkoxysilane, to make them co-reactive with the TEOS. Subsequent hydrolysis and condensation of the silane (B1218182) precursors form a cross-linked silica (B1680970) (inorganic) network with the organic polymer chains integrated into the structure.
This approach allows for the creation of nanocomposites where the organic and inorganic phases are linked at the molecular level, preventing phase separation and leading to materials with enhanced mechanical, thermal, and optical properties. The specific nature of the organic polymer and the inorganic network can be tuned to create materials for a wide range of applications, from coatings and membranes to advanced electronic and optical devices. researchgate.net
Computational Chemistry and Theoretical Modeling of 1 but 3 En 1 Yl 4 Methylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and energetics of 1-(But-3-en-1-yl)-4-methylbenzene.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, are employed to determine its optimized structure and electronic properties. researchgate.net These calculations help in understanding the effects of the methyl and butenyl substituents on the benzene (B151609) ring. researchgate.net The addition of a methyl group to an aromatic ring generally decreases the energy gap, which can enhance the molecule's conductivity and solubility. researchgate.net DFT can also be used to study the electronic energy, which is partitioned to analyze molecular properties. researchgate.net The theory is also valuable for predicting thermochemical properties and non-covalent interaction energies. nih.gov
Key electronic properties calculated for similar aromatic compounds using DFT include ionization potential, electron affinity, and energy gaps. researchgate.net These parameters are crucial for predicting the reactivity of the molecule. For instance, a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) suggests higher reactivity. researchgate.net The dipole moment, a measure of charge distribution, is another important property derived from DFT calculations. researchgate.net
The reactivity of benzene derivatives can be further explored by calculating Fukui functions, which are descriptors of site reactivity. scispace.com For substituted benzenes, DFT helps in determining how the substituent group affects the electronic properties and reactivity of the molecule. For example, the presence of a methyl group, an electron-donating group, activates the benzene ring, influencing the sites of electrophilic substitution.
Below is a table summarizing typical electronic properties that can be calculated for aromatic compounds using DFT:
| Property | Description | Typical Calculated Values for Similar Compounds |
| Total Energy | The total electronic energy of the molecule in its ground state. | Varies based on molecule size and basis set. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5 to -7 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1 to -2 eV |
| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO and LUMO. | 4 to 6 eV |
| Dipole Moment | A measure of the net molecular polarity. | 0.5 to 2.0 Debye |
| Ionization Potential | The energy required to remove an electron from a molecule. | 7 to 9 eV |
| Electron Affinity | The energy released when an electron is added to a molecule. | 0.5 to 1.5 eV |
Molecular Electron Density Theory (MEDT) for Understanding Reaction Mechanisms
Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change is what governs molecular reactivity. nih.gov This theory is used to analyze reaction mechanisms by examining the changes in electron density along a reaction path. nih.gov MEDT studies, often employing DFT calculations, provide insights into molecular mechanisms and reactivity in organic chemistry. nih.govrsc.org
In the context of reactions involving compounds like this compound, MEDT can be used to understand various reaction types, such as cycloadditions or nucleophilic substitutions. rsc.orgrsc.org For example, in cycloaddition reactions, MEDT can help determine the stereoisomeric pathways and whether the mechanism is stepwise or concerted by analyzing the bonding evolution theory (BET) and electron localization function (ELF) topological analysis. rsc.org These analyses can reveal the asynchronicity of bond formation. rsc.org
MEDT studies on related systems have shown how substituents influence the electronic structure and, consequently, the reactivity. researchgate.net For instance, the substitution of a C-H unit with an isoelectronic N: unit in an aromatic ring can decrease the ring electron density, reduce aromaticity, and increase the electrophilic character, thereby lowering the activation energies for reactions like Diels-Alder cycloadditions. researchgate.net
Ab Initio Studies of Intermediates and Transition States
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for studying reaction intermediates and transition states. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide accurate descriptions of molecular structures and energies. For reactions involving this compound, ab initio studies can be used to calculate the geometries and energies of transition states and intermediates, which is essential for determining reaction pathways and activation energies.
For example, in studying the conformational isomerism of similar molecules, quantum chemical calculations can predict the relative energies of different conformers, such as eclipsed and staggered forms, and the energy barriers between them. These calculations can also elucidate the stabilizing factors for each conformer, like hyperconjugation and CH/π interactions.
The potential energy curves for torsional angles can be calculated to identify the most stable conformations. For instance, the potential energy curve of a molecule can be scanned by varying a specific dihedral angle to find the energy minima corresponding to stable conformers. Such studies are vital for understanding the flexibility of the butenyl chain in this compound and how it interacts with the methyl-substituted benzene ring.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. mdpi.com By simulating the motion of atoms over time, MD can provide insights into the structural, dynamical, and thermodynamical properties of a molecular system. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape and how it interacts with other molecules, such as solvents or reactants. mdpi.comkoreascience.kr
In MD simulations, the molecule is often modeled using a force field, which is a set of parameters describing the potential energy of the system. nih.gov The choice of force field is critical for the accuracy of the simulation. nih.gov Simulations can be performed in different ensembles (e.g., NVT, NpT) to study properties under various conditions. koreascience.krscilit.com For example, NVT ensemble simulations of similar aromatic liquids like benzene and toluene (B28343) have been used to study their thermodynamic, structural, and dynamic properties. koreascience.krscilit.com
MD simulations can reveal the preferred conformations of the butenyl side chain and the rotational dynamics of the methyl group. The flexibility of the side chain is crucial as it can influence the molecule's reactivity and physical properties. Intermolecular interactions, such as those between molecules of this compound in a liquid state, can be analyzed through radial distribution functions, which describe the probability of finding a particle at a certain distance from another particle. koreascience.krscilit.com
Prediction and Interpretation of Spectroscopic Data
Computational methods are widely used to predict and interpret spectroscopic data, such as NMR, IR, and UV-Vis spectra. These predictions are invaluable for confirming the structure of a synthesized compound and for understanding its electronic transitions and vibrational modes. aun.edu.egscienceopen.com
DFT calculations are commonly employed to predict NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Including Atomic Orbital (GIAO) method. scienceopen.comepstem.net The calculated chemical shifts are then compared with experimental data, often showing a good linear correlation. epstem.net Similarly, theoretical IR and Raman spectra can be calculated, and the vibrational modes can be assigned with the help of potential energy distribution (PED) analysis. scienceopen.com
UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). scienceopen.com These calculations can help identify the nature of the electronic transitions, such as π→π* transitions, and how they are influenced by the molecular structure and solvent. scienceopen.com
A summary of how computational methods aid in spectroscopic analysis is provided in the table below:
| Spectroscopic Technique | Computational Method | Information Obtained |
| NMR (¹H, ¹³C) | DFT (GIAO) | Chemical shifts, confirmation of molecular structure. scienceopen.comepstem.net |
| IR & Raman | DFT | Vibrational frequencies, assignment of vibrational modes. scienceopen.com |
| UV-Vis | TD-DFT | Electronic transition energies, nature of electronic transitions. scienceopen.com |
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. magtech.com.cn These models use molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule, to predict the activity or property of new compounds. nih.gov
For a compound like this compound, QSAR/QSPR models could be developed to predict properties such as its boiling point, solubility, or its reactivity in certain chemical reactions. The molecular descriptors used in these models can be derived from computational chemistry calculations and can include electronic, steric, and hydrophobic parameters. nih.gov
For instance, QSAR models have been used to examine the environmental hazards of nitroaromatics by correlating their structure with properties like aqueous solubility, lipophilicity, and toxicity. nih.gov Similarly, for this compound, QSPR models could predict its physical properties based on its structural features, such as the presence of the aromatic ring, the double bond in the butenyl chain, and the methyl group. The development of such models can facilitate the design of new molecules with desired properties without the need for extensive experimental synthesis and testing. magtech.com.cn
Environmental Fate and Bioremediation of 1 but 3 En 1 Yl 4 Methylbenzene Analogs
Environmental Occurrence and Anthropogenic Sources of Alkyl-Alkenyl Aromatic Hydrocarbons
Alkyl-alkenyl aromatic hydrocarbons, a class of volatile organic compounds (VOCs), are not naturally abundant but can be introduced into the environment through various industrial activities. Their presence is often linked to the production and use of fossil fuels, particularly gasoline, where they can be found as additives or byproducts. nih.govepa.gov Industrial processes such as the manufacturing of plastics, resins, and other chemical intermediates also contribute to their release. researchgate.net For instance, styrene (B11656), a structural analog, is a key monomer in the production of polystyrene and other polymers. oup.com
Long-chain alkylbenzenes are primarily synthetic, produced for the manufacturing of detergents. nih.gov The environmental occurrence of these compounds, including 1-(but-3-en-1-yl)-4-methylbenzene analogs, is therefore a strong indicator of anthropogenic pollution. nih.govresearchgate.net Their distribution in the environment is widespread, with detectable levels in the atmosphere, water, and soil, particularly in urban and industrial areas. researchgate.netnih.gov
Table 1: Anthropogenic Sources of Alkyl-Alkenyl Aromatic Hydrocarbon Analogs
| Source Category | Specific Examples of Sources | Representative Analog Compounds |
|---|---|---|
| Fuel Production & Combustion | Gasoline and diesel exhaust, petroleum refining, crude oil spills | Benzene (B151609), Toluene (B28343), Ethylbenzene (B125841), Xylenes (BTEX), Styrene |
| Industrial Manufacturing | Production of plastics, synthetic rubber, resins, detergents | Styrene, Linear Alkylbenzenes (LABs) |
| Solvent Use | Paints, coatings, and industrial cleaning agents | Toluene, Xylenes |
Degradation Pathways in Environmental Compartments
The environmental persistence of this compound and its analogs is determined by their susceptibility to various degradation processes. These can be broadly categorized into microbial degradation and atmospheric oxidation.
Aerobic and Anaerobic Biodegradation Mechanisms of Aromatic Compounds
The biodegradation of aromatic hydrocarbons is a critical process for their removal from contaminated environments. The structural features of this compound, possessing both an alkyl-substituted aromatic ring and an alkenyl side chain, suggest that its degradation will proceed via pathways known for both alkylbenzenes and styrenes. researchgate.netethz.chnih.gov
Aerobic Biodegradation:
Under aerobic conditions, microorganisms utilize oxygenases to initiate the degradation of aromatic compounds. nih.gov For the toluene-like moiety of this compound, the initial attack can occur on the methyl group, leading to the formation of corresponding alcohols, aldehydes, and carboxylic acids. nih.gov Alternatively, dioxygenase enzymes can attack the aromatic ring, forming a cis-dihydrodiol, which is then further metabolized. nih.gov
The butenyl side chain is analogous to the vinyl group of styrene. The aerobic degradation of styrene typically proceeds via two main pathways:
Side-chain oxidation: A monooxygenase attacks the vinyl group to form styrene oxide, which is then isomerized to phenylacetaldehyde (B1677652) and further oxidized to phenylacetic acid. researchgate.netethz.ch
Ring dioxygenation: A dioxygenase attacks the aromatic ring to form a vinylcatechol, which then undergoes ring cleavage. researchgate.net
Anaerobic Biodegradation:
In the absence of oxygen, anaerobic microorganisms can utilize alternative electron acceptors such as nitrate (B79036), sulfate, or carbon dioxide to degrade aromatic hydrocarbons. jeeadv.ac.innih.gov The activation of the stable aromatic ring is the initial and often rate-limiting step. For alkylbenzenes like toluene, a common anaerobic activation mechanism involves the addition of fumarate (B1241708) to the methyl group, catalyzed by benzylsuccinate synthase. jeeadv.ac.in
For analogs like ethylbenzene and propylbenzene, denitrifying bacteria have been shown to initiate degradation. nih.gov It is plausible that anaerobic degradation of this compound could be initiated by either fumarate addition to the methyl group or via pathways analogous to those for other alkylbenzenes. The presence of the double bond in the butenyl side chain might also offer an alternative site for initial enzymatic attack under anaerobic conditions. Studies on benzene degradation under anaerobic conditions have shown that processes like carboxylation or hydroxylation can initiate ring activation. nih.gov
Atmospheric Oxidation and Transformation Kinetics
Once volatilized into the atmosphere, alkyl-alkenyl aromatic hydrocarbons are subject to chemical transformation, primarily through reactions with hydroxyl radicals (•OH) during the day and nitrate radicals (NO₃•) at night. oup.comresearchgate.net The atmospheric lifetime of these compounds is determined by the rate constants of these reactions.
The reaction with •OH radicals is typically the dominant removal process for aromatic hydrocarbons in the troposphere. chemeo.com This reaction usually proceeds via the addition of the •OH radical to the aromatic ring, forming an adduct. This adduct can then react with molecular oxygen, leading to ring-opening and the formation of various oxygenated products, or it can lead to the formation of phenolic compounds. chemeo.comnist.gov The presence of an alkenyl side chain, as in this compound, provides an additional and likely highly reactive site for •OH radical attack. The atmospheric lifetime of such compounds is expected to be relatively short, on the order of hours to a few days. chemspider.com
The kinetics of atmospheric oxidation for volatile organic compounds can be estimated, and for many aromatic hydrocarbons, the rate constants for their reaction with •OH radicals are well-documented. oup.com While specific kinetic data for this compound is not available, data for its analogs can provide an estimate of its atmospheric reactivity.
Table 2: Atmospheric Reaction Rate Constants and Lifetimes for Analogous Aromatic Hydrocarbons
| Compound | Rate Constant for reaction with •OH (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
|---|---|---|
| Benzene | 1.2 x 10⁻¹² | ~9 days |
| Toluene | 5.6 x 10⁻¹² | ~2 days |
| Ethylbenzene | 7.0 x 10⁻¹² | ~1.6 days |
| Styrene | 5.8 x 10⁻¹¹ | ~4 hours |
Lifetimes are calculated assuming an average global •OH concentration of 1 x 10⁶ molecules cm⁻³.
Strategies for Environmental Bioremediation
The microbial degradation pathways discussed above form the basis for bioremediation strategies aimed at cleaning up sites contaminated with alkyl-alkenyl aromatic hydrocarbons. epa.govnih.govwitpress.com
Identification and Characterization of Microbial Strains for Degradation
A key strategy in bioremediation is the identification and application of microorganisms with the metabolic capability to degrade the target pollutants. Numerous bacterial strains have been isolated and characterized for their ability to degrade aromatic hydrocarbons.
For example, various species of Pseudomonas, Rhodococcus, and Acinetobacter are known for their aerobic degradation capabilities of BTEX compounds. ethz.ch Under anaerobic conditions, denitrifying bacteria such as Thauera and Azoarcus species have been shown to degrade alkylbenzenes. nih.govnih.gov More recently, Dechloromonas strain RCB has demonstrated the ability to anaerobically degrade benzene, toluene, ethylbenzene, and xylenes. nih.gov
Bacterial consortia, comprising multiple microbial species with complementary metabolic functions, are often more effective in degrading complex mixtures of hydrocarbons than single strains. oup.comoup.comnih.gov For instance, a consortium might include strains that attack the alkyl side chain and others that degrade the aromatic ring. oup.com
Table 3: Examples of Microbial Strains Involved in the Degradation of Analogous Aromatic Hydrocarbons
| Microbial Strain/Consortium | Compound(s) Degraded | Metabolic Condition |
|---|---|---|
| Pseudomonas putida | Styrene, Ethylbenzene | Aerobic |
| Rhodococcus sp. | BTEX | Aerobic |
| Thauera selenatis | Ethylbenzene, Propylbenzene | Anaerobic (Denitrifying) |
| Dechloromonas strain RCB | Benzene, Toluene, Ethylbenzene, Xylenes | Anaerobic (Nitrate-reducing) |
Optimization of Bioremediation Processes for Contaminated Sites
Effective bioremediation of sites contaminated with compounds like this compound requires the optimization of environmental conditions to enhance microbial activity. This can be achieved through various in-situ and ex-situ techniques.
In-situ bioremediation involves treating the contaminated material in place. Key optimization strategies include:
Bioaugmentation: The introduction of specific microorganisms or microbial consortia with known degradative capabilities to the contaminated site. biorxiv.org
Biostimulation: The modification of the subsurface environment to stimulate the activity of indigenous microorganisms. This often involves the addition of nutrients (e.g., nitrogen and phosphorus), electron acceptors (e.g., oxygen, nitrate), or other growth-limiting substances. biorxiv.org
Ex-situ bioremediation involves the excavation of contaminated soil or pumping of contaminated water for treatment. Common approaches include:
Biopiles: Excavated soil is mixed with amendments and aerated to enhance aerobic biodegradation. ethz.ch
Bioreactors: Contaminated water or soil slurries are treated in controlled environments where parameters such as pH, temperature, nutrient levels, and oxygen supply can be optimized. lu.senih.gov The use of immobilized microbial cells on support materials like polyurethane foam can increase the efficiency and stability of the degradation process. nih.gov Two-phase partitioning bioreactors have also been shown to enhance the removal of toxic organic compounds by sequestering them in a non-aqueous phase, thereby reducing their toxicity to the microorganisms. frontiersin.orgnih.gov
The addition of biosurfactants, such as rhamnolipids, can increase the bioavailability of hydrophobic organic compounds, making them more accessible to microbial degradation. nih.govwitpress.com Studies have shown that combining a bacterial consortium with organic amendments like poultry litter and coir pith, along with a biosurfactant, can significantly enhance the degradation of hydrocarbons in gasoline-contaminated soil. nih.govwitpress.com
Advanced Applications of 1 but 3 En 1 Yl 4 Methylbenzene and Its Functional Derivatives in Chemical Synthesis and Materials Science
Industrial Intermediates and Precursors for Fine Chemicals
1-(But-3-en-1-yl)-4-methylbenzene serves as a key intermediate in the synthesis of a variety of fine chemicals. Its bifunctional nature, possessing both a reactive double bond and an aromatic ring that can undergo substitution, allows for a wide range of chemical modifications.
One of the primary industrial synthesis routes to this compound is the Friedel-Crafts alkylation of toluene (B28343) with but-3-en-1-yl chloride. This reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃) under anhydrous conditions. The methyl group on the toluene ring directs the incoming butenyl cation to the para position, leading to the desired product. Industrial adaptations of this process often involve the use of continuous flow reactors to improve heat and mass transfer, as well as optimization of reaction parameters to maximize yield.
The terminal double bond and the aromatic ring of this compound can be selectively functionalized to produce a variety of derivatives. For instance, oxidation of the double bond can yield corresponding epoxides, diols, or, with cleavage, carboxylic acids. The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce further functional groups. These derivatives are valuable precursors for pharmaceuticals, agrochemicals, and other specialty chemicals.
Role in the Synthesis of Polymers, Plastics, and Elastomers
The presence of a polymerizable alkene group makes this compound a significant monomer in the production of various polymers. Its incorporation into polymer chains can impart desirable properties such as improved thermal stability, mechanical strength, and adhesion.
Derived from styrene (B11656), this compound exhibits similar reactivity in polymerization reactions. cymitquimica.com It can be copolymerized with other monomers, such as styrene and butadiene, to create a range of plastics and elastomers with tailored properties. cymitquimica.com The resulting polymers find applications in packaging, automotive components, and various consumer goods. For example, the copolymerization with butadiene can lead to the formation of polybutadiene (B167195) and styrene polymers with temperature-dependent properties. cymitquimica.com
The polymerization of this compound can be achieved through various methods, including free-radical polymerization. Emulsion polymerization techniques, which are widely used in industry, can be employed to produce polymers and latexes from this monomer. nih.gov
Catalytic Applications and Catalyst Design
The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in catalysis, both as ligands for metal catalysts and as substrates in catalytic transformations.
Development of Novel Catalytic Systems
The aromatic ring and the alkene group of this compound can coordinate to metal centers, making its derivatives potential ligands in homogeneous catalysis. The electronic properties of the aromatic ring, influenced by the methyl group, can be further tuned by introducing other substituents, thereby modifying the catalytic activity of the metal complex. Research in this area is focused on designing and synthesizing novel ligands based on the this compound scaffold for various catalytic applications, including cross-coupling reactions and polymerization.
Specific Catalytic Transformations (e.g., Olefin Metathesis Polymerization)
This compound, containing a terminal olefin, is a suitable substrate for olefin metathesis reactions. organic-chemistry.org This powerful catalytic transformation, recognized with the 2005 Nobel Prize in Chemistry, allows for the rearrangement of carbon-carbon double bonds. libretexts.org
In the context of polymer chemistry, acyclic diene metathesis (ADMET) polymerization of diene monomers derived from this compound can lead to the formation of polymers with unique architectures and functionalities. libretexts.org The reaction is driven by the removal of a small gaseous olefin, such as ethylene (B1197577), and can produce high molecular weight polymers. organic-chemistry.org Ring-opening metathesis polymerization (ROMP) is another powerful technique where cyclic olefins are polymerized. organic-chemistry.orglibretexts.org While this compound itself is acyclic, it can be used to synthesize more complex monomers suitable for ROMP. nih.gov The development of highly active and functional group tolerant catalysts, such as the Grubbs catalysts, has significantly expanded the scope of olefin metathesis polymerization. organic-chemistry.orglibretexts.org
Potential in Organic Electronics and Functional Materials
The conjugated π-system of the aromatic ring in this compound and its derivatives suggests their potential for use in organic electronics and functional materials. While research in this specific area is still emerging, the structural similarities to other well-studied organic electronic materials provide a strong basis for exploration.
Compounds containing alkyne functionalities, which can be synthesized from derivatives of this compound, have been investigated for their electronic properties. The incorporation of such molecules into polymer matrices has shown promise in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of polymers containing the this compound unit could lead to materials with interesting charge transport properties and stability, which are crucial for the performance of organic electronic devices. Further research into the synthesis and characterization of polymers and functional materials derived from this compound is warranted to fully explore their potential in this high-tech field.
Q & A
Basic Question: What are the optimal synthetic routes and characterization methods for 1-(But-3-en-1-yl)-4-methylbenzene?
Answer:
The compound can be synthesized via catalytic cross-coupling or allylation reactions. A reported method involves Mn-, Fe-, or Co-catalyzed reductive hydrogenation, yielding 68% (determined by NMR) . Key characterization steps include:
- 1H-NMR (300 MHz, CDCl3): Peaks at δ7.11–7.07 (aromatic protons), 5.87 (allyl CH), 2.68 (methylene adjacent to aromatic ring), and 2.33 (methyl group) .
- Mass spectrometry (EI, 70 eV): Molecular ion [M+] at m/z = 146, with fragments at 131, 115, and 91 .
- Yield validation : Quantitative NMR is preferred for accurate yield determination due to potential volatility of the product .
Basic Question: How can researchers confirm structural purity and avoid common analytical pitfalls?
Answer:
Structural validation requires multi-technique corroboration:
- 13C NMR : Cross-check signals for allyl carbons (δ~115–125 ppm) and aromatic carbons (δ~125–140 ppm). For example, 1-(1-methylhexyl)-4-methylbenzene shows distinct aliphatic and aromatic carbon signals in CDCl3 .
- GC-MS : Monitor for by-products (e.g., isomerization of the allyl group) using retention time and fragmentation patterns .
- Purity checks : Use HPLC with UV detection (λ = 254 nm) to detect trace impurities, particularly from incomplete coupling reactions .
Advanced Question: How do solvent systems influence reactivity in thermally induced cyclization of related compounds?
Answer:
Solvent polarity and coordinating ability significantly impact reaction pathways. For example:
- Green solvents (e.g., 2-MeTHF, CPME) may enhance reaction sustainability but reduce yields compared to toluene in cyclization reactions .
- Thermal stability : High-boiling solvents (e.g., toluene) allow reflux conditions (110°C) for cyclization of 1-(1-azidovinyl)-4-methylbenzene, while ethers like CPME require optimized heating profiles .
| Solvent | Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|
| Toluene | 85 | 12 | High efficiency |
| 2-MeTHF | 72 | 18 | Eco-friendly |
| CPME | 68 | 20 | Low toxicity |
Adapted from thermal cyclization studies of analogous systems .
Advanced Question: What catalytic strategies improve selectivity in functionalization reactions of this compound?
Answer:
- Transition-metal catalysis : Mn or Co catalysts enable regioselective hydrogenation or cross-coupling. For example, Mn-catalyzed reductive coupling minimizes over-reduction of the allyl group .
- Halogenation : Pd-mediated cross-coupling with (Z)-2-bromo-1-iodoalkenes introduces halogens at the allyl position, confirmed by 1H NMR coupling constants (J = 10.2–16.9 Hz) .
- Oxidation control : Use TEMPO/O2 to selectively oxidize the allyl group to ketones without aromatic ring modification .
Advanced Question: How can mechanistic studies resolve contradictions in reaction outcomes for allyl-substituted aromatics?
Answer:
Contradictions often arise from competing pathways (e.g., radical vs. polar mechanisms). Strategies include:
- Kinetic isotope effects (KIE) : Compare k_H/k_D to identify H-transfer steps in allylic C–H activation .
- DFT calculations : Model transition states for cyclization reactions to predict solvent-dependent barriers .
- In-situ monitoring : Use IR or Raman spectroscopy to detect intermediates (e.g., azide intermediates in cyclization) .
Advanced Question: What are the applications of this compound in complex molecule synthesis?
Answer:
The compound serves as a versatile building block:
- Heterocycle synthesis : Participate in Diels-Alder reactions with electron-deficient dienophiles to form six-membered rings .
- Macromolecular templates : Functionalize polymer backbones via thiol-ene "click" chemistry, leveraging the allyl group’s reactivity .
- Pharmaceutical intermediates : Derivatives like 4-{(E)-2-[4-(But-3-en-1-yloxy)phenyl]diazen-1-yl}benzoic acid are explored for photoresponsive materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
